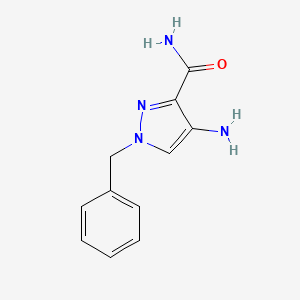

4-Amino-1-benzyl-1H-pyrazole-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12N4O |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-amino-1-benzylpyrazole-3-carboxamide |

InChI |

InChI=1S/C11H12N4O/c12-9-7-15(14-10(9)11(13)16)6-8-4-2-1-3-5-8/h1-5,7H,6,12H2,(H2,13,16) |

InChI Key |

QZVZQKNNBMPKCZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C(=O)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Amino 1 Benzyl 1h Pyrazole 3 Carboxamide and Its Analogues

General Synthetic Routes to Pyrazole-3-carboxamides

The synthesis of the pyrazole-3-carboxamide scaffold is typically achieved through a combination of cyclization reactions to form the heterocyclic ring and subsequent amidation to introduce the carboxamide group.

Cyclization Reactions in Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is a cornerstone of this synthesis, with the Knorr pyrazole synthesis and variations thereof being the most classic and widely used methods chim.itbeilstein-journals.org. These reactions generally involve the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative chim.itbeilstein-journals.org.

Key cyclization strategies include:

Condensation of β-Ketonitriles with Hydrazines: This is a versatile method for producing 5-aminopyrazoles. The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon nih.gov.

Reaction of 1,3-Dicarbonyl Compounds with Hydrazines: The classic Knorr synthesis utilizes 1,3-diketones or β-ketoesters, which react with hydrazines to form the pyrazole ring. The regioselectivity of this reaction can be influenced by the nature of the substituents on both the dicarbonyl compound and the hydrazine.

From α,β-Unsaturated Nitriles: Hydrazines can also react with α,β-unsaturated nitriles that contain a leaving group, leading to the formation of the pyrazole ring chim.it.

The choice of starting materials and reaction conditions plays a crucial role in determining the substitution pattern of the resulting pyrazole ring.

Amidation Reactions for Carboxamide Moiety Introduction

Once the pyrazole-3-carboxylic acid core is established, the carboxamide functional group is typically introduced through standard amidation reactions. A common and effective method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with an amine.

For instance, pyrazole-3-carboxylic acids can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding pyrazole-3-carbonyl chloride. This activated intermediate is then reacted with ammonia or a primary or secondary amine to yield the desired pyrazole-3-carboxamide.

Specific Pathways for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide Construction

The synthesis of the specifically substituted this compound requires a more tailored approach, focusing on the introduction of the amino group at the C4 position and the benzyl (B1604629) group at the N1 position. A common strategy involves the use of a 4-nitropyrazole intermediate.

Alkylation and Acylation Strategies in Synthesis

The introduction of the benzyl group at the N1 position is a critical step. The regioselectivity of N-alkylation of pyrazoles can be a challenge due to the presence of two reactive nitrogen atoms. However, steric and electronic factors can be exploited to direct the alkylation to the desired nitrogen. In the context of a 4-nitropyrazole precursor, the electron-withdrawing nature of the nitro group influences the acidity and nucleophilicity of the ring nitrogens.

A plausible synthetic sequence involves:

N-Benzylation: A 4-nitropyrazole-3-carboxylic acid or its ester can be subjected to N-alkylation using benzyl bromide or a similar benzylating agent in the presence of a base. The regioselectivity of this step is crucial for obtaining the desired 1-benzyl isomer.

Amidation: Following N-benzylation, the carboxylic acid at the C3 position is converted to the carboxamide. This is typically achieved by first activating the carboxylic acid (e.g., forming the acid chloride) and then reacting it with ammonia.

Acylation in the context of aminopyrazoles can also refer to the reaction of the amino group itself. Once the 4-amino group is in place, it can be acylated to form various amide derivatives, further diversifying the molecular structure.

Reductive Methods for Amine Group Introduction

A key step in the synthesis of 4-aminopyrazoles is the introduction of the amino group at the C4 position. A widely used and efficient method is the reduction of a 4-nitro or 4-nitroso group.

Starting with a 4-nitro-1-benzyl-1H-pyrazole-3-carboxamide intermediate, the nitro group can be reduced to the corresponding primary amine. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and effective method.

Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also frequently employed for the reduction of aromatic nitro groups.

The choice of reducing agent depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.

| Precursor | Reducing Agent | Product | Reference |

| 4-Nitropyrazole derivative | SnCl₂ / HCl | 4-Aminopyrazole derivative | mdpi.com |

| 4-Nitropyrazole derivative | Catalytic Hydrogenation (e.g., Pd/C, H₂) | 4-Aminopyrazole derivative | mdpi.com |

Multi-component Reactions in Pyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials beilstein-journals.orgmdpi.com. These reactions are highly valued for their ability to rapidly generate molecular diversity.

Several MCRs have been developed for the synthesis of pyrazole derivatives, some of which can be adapted to produce 4-aminopyrazole structures. For example, a three-component reaction involving a β-ketonitrile, an aldehyde, and a hydrazine can lead to the formation of a polysubstituted pyrazole.

While a direct one-pot synthesis of this compound via an MCR might be challenging to achieve with high selectivity, MCRs are instrumental in creating diverse pyrazole libraries from which precursors for the target molecule can be identified. For instance, a four-component reaction of hydrazine hydrate, ethyl acetoacetate, malononitrile, and an aldehyde can yield highly substituted pyrano[2,3-c]pyrazoles, showcasing the power of MCRs in building complex heterocyclic systems beilstein-journals.org.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry offers a sophisticated toolkit for constructing complex molecules like this compound. Optimization of these techniques focuses on improving yields, selectivity, and environmental footprint.

The use of catalysts is a cornerstone of modern organic synthesis, offering pathways to pyrazole derivatives with high efficiency and under mild conditions. Transition-metal catalysts, in particular, have been extensively employed. For instance, studies have demonstrated the use of in-situ generated Palladium-nanoparticles (PdNPs) for the one-pot regioselective synthesis of pyrazole derivatives. mdpi.com Silver-catalyzed reactions have also been reported for the synthesis of trifluoromethylated pyrazoles, involving sequential steps of nucleophilic addition and intramolecular cyclization. mdpi.com

Other notable catalytic systems include:

Nano-ZnO: This heterogeneous catalyst provides an environmentally friendly and efficient medium for the condensation reaction between phenylhydrazine and ethyl acetoacetate, achieving excellent yields (up to 95%) with short reaction times and simple work-up procedures. mdpi.comnih.gov

Ruthenium(II): Ruthenium(II)-catalyzed oxidative C-N coupling presents a method for the intramolecular synthesis of challenging tri- and tetrasubstituted pyrazoles, utilizing oxygen as the oxidant. organic-chemistry.org

Iron Catalysis: An iron-catalyzed route enables the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles from the reaction of diarylhydrazones and vicinal diols. organic-chemistry.org

These catalytic methods offer significant advantages over traditional stoichiometric approaches by reducing waste, lowering energy consumption, and often providing higher yields and selectivity.

Table 1: Comparison of Catalytic Systems in Pyrazole Synthesis

| Catalyst System | Precursors | Key Advantages | Reference |

|---|---|---|---|

| Nano-ZnO | Phenylhydrazine, 1,3-dicarbonyl compounds | High efficiency (95% yield), green protocol, easy work-up | mdpi.comnih.gov |

| Silver (Ag) | N′-benzylidene tolylsulfonohydrazides, β-ketoesters | Effective for synthesizing fluorinated pyrazoles | mdpi.com |

| Palladium (Pd) | Terminal alkynes, hydrazines, aryl iodides | Enables four-component coupling for complex pyrazoles | organic-chemistry.org |

Regioselectivity is a critical challenge in the synthesis of substituted pyrazoles. The primary approach for obtaining the pyrazole core is the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound. mdpi.com The substitution pattern of the final product is determined by which nitrogen atom of the hydrazine attacks which electrophilic carbon of the 1,3-dicarbonyl system.

For the synthesis of 4-amino-3-carboxamide pyrazoles, specific precursors are required to ensure the correct placement of the amino and carboxamide groups. The Knorr pyrazole synthesis, a classic method, can be adapted using functionalized β-ketonitriles or related intermediates. jetir.orgchim.it For example, the condensation of hydrazines with substituted acrylonitriles that have a leaving group on the alkene is a major route for producing 5-aminopyrazoles. chim.it By carefully selecting the starting materials, such as a substituted hydrazine (e.g., benzylhydrazine) and a cyanoacetamide derivative, the desired 4-amino-3-carboxamide scaffold can be constructed with high regiochemical control. Microwave activation has been shown to significantly reduce reaction times in such syntheses without altering the regioselective outcome. chim.it

Green chemistry principles are increasingly integral to the development of synthetic routes for heterocyclic compounds like pyrazoles. nih.gov The focus is on minimizing environmental impact by using safer solvents, reducing waste, and improving energy efficiency. jetir.org

Key green strategies in pyrazole synthesis include:

Microwave-Assisted Synthesis: Microwave (MW) irradiation, often coupled with solvent-free conditions, dramatically reduces reaction times and can increase yields compared to conventional heating. mdpi.comnih.govnih.gov

Use of Green Solvents: Water is an ideal green solvent, and numerous water-based synthetic protocols for pyrazoles have been developed, sometimes in the presence of catalysts like cetyltrimethylammonium bromide (CTAB). thieme-connect.com Ethanol (B145695) is another example of a renewable and less hazardous solvent used in pyrazole synthesis. jetir.org

Multicomponent Reactions (MCRs): One-pot MCRs are highly atom-economical as they combine multiple starting materials in a single step to form a complex product, incorporating most or all of the atoms from the reactants into the final structure. nih.govnih.gov This approach simplifies procedures, saves time and resources, and reduces waste generation. nih.gov

Table 2: Green Chemistry Approaches vs. Conventional Methods for Pyrazole Synthesis

| Feature | Green Chemistry Approach | Conventional Method |

|---|---|---|

| Solvent | Water, ethanol, or solvent-free | Often volatile organic compounds (VOCs) |

| Energy Source | Microwave irradiation | Conventional heating (oil bath, heating mantle) |

| Reaction Time | Often minutes | Typically hours |

| Catalyst | Recyclable, non-toxic catalysts (e.g., nano-ZnO) | Stoichiometric, often hazardous reagents |

| Efficiency | High atom economy via multicomponent reactions | Lower atom economy, multiple steps |

Characterization Methodologies for Synthetic Products

Following synthesis, rigorous characterization is essential to confirm the identity, structure, and purity of the target compound, this compound. This is achieved through a combination of spectroscopic and analytical techniques.

Spectroscopic methods provide detailed information about the molecular structure of the synthesized pyrazole derivatives. mdpi.comrsc.orgd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the precise arrangement of atoms. In the ¹H NMR spectrum of a this compound analogue, one would expect to see characteristic signals for the aromatic protons of the benzyl group, the methylene (-CH₂-) protons, the pyrazole ring proton, and exchangeable protons from the amino (-NH₂) and amide (-CONH₂) groups. mdpi.comd-nb.info

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands would confirm the presence of N-H stretching vibrations for the amino and amide groups (typically in the 3200-3400 cm⁻¹ region), a C=O stretching vibration for the amide carbonyl group (around 1650-1680 cm⁻¹), and C=N stretching within the pyrazole ring. nih.govnih.gov

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. Electrospray ionization (ESI-MS) is commonly used, and the detection of the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight confirms the identity of the synthesized product. mdpi.com

Table 3: Representative Spectroscopic Data for a Pyrazole Carboxamide Scaffold

| Analysis Type | Functional Group / Proton | Typical Signal / Absorption Band | Reference |

|---|---|---|---|

| ¹H NMR | Amide NH | δ 7.8-8.4 ppm (singlet) | mdpi.com |

| Aromatic (Ph-H) | δ 7.2-7.6 ppm (multiplet) | mdpi.com | |

| Methylene (N-CH₂) | δ 5.3-5.6 ppm (singlet) | nih.gov | |

| Amino (NH₂) | δ ~5.0 ppm (broad singlet) | nih.gov | |

| IR | Amine/Amide N-H stretch | 3200-3400 cm⁻¹ | nih.gov |

| Amide C=O stretch | 1657-1679 cm⁻¹ | nih.gov | |

| C=N stretch | 1590-1630 cm⁻¹ | nih.gov |

| MS (ESI) | Molecular Ion | [M+H]⁺ or [M-H]⁻ | mdpi.com |

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the purified sample. This experimental data is compared against the theoretically calculated percentages for the proposed molecular formula of this compound (C₁₁H₁₃N₅O). A close agreement between the found and calculated values (typically within ±0.4%) serves as definitive proof of the compound's elemental composition and purity. mdpi.comrsc.orgd-nb.infochemicalpapers.com

Table 4: Example of Elemental Analysis Data

| Element | Theoretical % for C₁₁H₁₃N₅O | Found % (Example) |

|---|---|---|

| Carbon (C) | 57.13 | 57.23 |

| Hydrogen (H) | 5.67 | 5.57 |

Chemical Transformations and Reactivity Profiles of the 4 Amino 1h Pyrazole 3 Carboxamide Core

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic system whose reactivity is modulated by its substituents. In 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, the N1 position is blocked by a benzyl (B1604629) group. The N2 atom possesses a lone pair of electrons, making it a potential site for electrophilic attack (e.g., protonation or alkylation), though it is generally less nucleophilic than the nitrogen in pyridine (B92270).

The carbon atoms of the pyrazole ring can also participate in reactions. The 4-amino group is a strong activating group that increases the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic substitution. Conversely, the 3-carboxamide group is an electron-withdrawing group, which deactivates the ring towards electrophiles. The net effect is a strong activation of the C5 position for electrophilic attack. While specific studies on the target molecule are limited, the aromaticity of the pyrazole ring allows for reactions like halogenation, nitration, and sulfonation under appropriate conditions google.com.

Nucleophilic attack on the ring carbons is generally difficult unless the ring is activated by strong electron-withdrawing groups or if a leaving group is present.

Reactions Involving the 4-Amino Group

The 4-amino group is a primary aromatic amine and thus exhibits characteristic reactivity, serving as a versatile handle for chemical modification.

The nucleophilic nature of the 4-amino group allows for various derivatization reactions. Acylation and sulfonylation are common strategies to introduce new functional groups. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides. While not documented for the specific title compound, this is a standard transformation for aminopyrazoles acs.org. Another key reaction is diazotization. Primary aminopyrazoles can react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form diazonium salts. These intermediates are highly versatile and can undergo subsequent reactions, such as Sandmeyer reactions to introduce halides or cyano groups, or coupling reactions with activated aromatic compounds to form azo dyes researchgate.net.

The 4-amino group readily undergoes condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines) jocpr.comnih.gov. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate followed by dehydration. These Schiff bases can be valuable intermediates for further synthesis or can be reduced to form secondary amines jocpr.com.

Furthermore, the 4-amino group, in conjunction with another functionality on a reaction partner, can participate in cyclocondensation reactions to build fused heterocyclic systems. For example, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazolo[3,4-b]pyridines chim.itresearchgate.net. These reactions are fundamental in medicinal chemistry for creating complex scaffolds from simpler aminopyrazole building blocks nih.gov.

Table 1: Examples of Condensation Reactions with Aminopyrazole Derivatives

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 5-amino-3-(methylthio)-N-(4-(3-oxomorpholino)phenyl)-1H-pyrazole-4-carboxamide | Aromatic Aldehydes | Schiff Bases | jocpr.com |

| 5-aminopyrazole derivatives | 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carbaldehyde | bis-pyrazole Schiff bases | nih.gov |

| 5-aminopyrazoles | Pyruvic acid and Aromatic Aldehydes | Pyrazolo[3,4-b]pyridines | researchgate.net |

Reactivity of the Carboxamide Functionality

The carboxamide group at the C3 position is generally stable but can undergo specific transformations under appropriate conditions.

Hydrolysis : The carboxamide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heat. For a related compound, 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile, the nitrile was hydrolyzed to the carboxamide using 2N NaOH in ethanol (B145695) under reflux . Similar vigorous conditions would likely be required to hydrolyze the carboxamide of the title compound to the carboxylic acid.

Dehydration : Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), could convert the primary carboxamide to the corresponding nitrile (a cyanopyrazole).

Reduction : The carboxamide group can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the electron-withdrawing carboxamide into an electron-donating aminomethyl group, significantly altering the electronic properties of the pyrazole core.

Conversion to other derivatives : The corresponding carboxylic acid (obtained via hydrolysis) can be activated, for example, by conversion to an acid chloride with thionyl chloride or oxalyl chloride. This activated intermediate can then react with various nucleophiles (alcohols, amines) to form a variety of esters and secondary or tertiary amides, providing a route to a library of analogues nih.govresearchgate.net.

Tautomerism and its Influence on Reactivity

Tautomerism is a key structural feature of many pyrazole derivatives that can significantly influence their reactivity nih.govresearchgate.net. For this compound, the N1-position is substituted with a benzyl group, which prevents the common annular prototropic tautomerism (the migration of a proton between N1 and N2) that is characteristic of N-unsubstituted pyrazoles numberanalytics.com.

However, other forms of tautomerism are possible for the functional groups attached to the ring:

Amino-Imino Tautomerism : The 4-amino group can theoretically exist in equilibrium with a 4-imino tautomer, where a proton has migrated from the exocyclic nitrogen to a ring nitrogen (N2) or carbon (C5). For most aminopyrazoles, the amino form is significantly more stable researchgate.net.

Amide-Imidol Tautomerism : The carboxamide functionality can exist in equilibrium with its imidic acid (or imidol) tautomer. This equilibrium is typically heavily favored towards the amide form, but the imidol tautomer can be involved as a reactive intermediate in certain reactions.

The predominance of the amino and amide tautomers means that the reactivity profile is consistently that of a primary aromatic amine and a primary carboxamide. The lack of annular tautomerism simplifies its reactivity compared to N-unsubstituted pyrazoles, as it exists as a single, well-defined constitutional isomer. This structural stability makes it a predictable building block in organic synthesis. The electronic properties, with the electron-donating amino group at C4 and the electron-withdrawing carboxamide at C3, are fixed, leading to a defined regioselectivity in reactions such as electrophilic substitution at the C5 position nih.gov.

Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate a detailed article on the specific mechanistic studies of This compound as requested by the provided outline.

The required in-depth research findings for the following sections and subsections concerning this exact compound are not available in the public domain:

Mechanistic Studies of Biological Interactions and Target Engagement

Investigations into DNA Binding and Damage Mechanisms: Specific studies on DNA intercalation, groove binding models, viscosity measurements, spectroscopic probes, or plasmid DNA cleavage assays for this compound could not be located.

Enzyme Inhibition Profiling and Mechanistic Elucidation: Detailed kinase inhibition data (BTK, Aurora A/B, CDK1/Cdc2, p38MAPK, VEGFR-2, RET kinase, COX-2/sEH) and mechanistic studies of enzyme-ligand interactions for this specific molecule are not documented in the available literature.

While research exists for other derivatives within the broader 1H-pyrazole-3-carboxamide class of compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of that data. Therefore, it is not possible to provide a scientifically accurate and non-speculative article that adheres to the user's explicit instructions and outline.

Mechanistic Studies of Biological Interactions and Target Engagement

Cellular Pathway Modulation in Biological Models

Mechanistic Investigation of Antiproliferative Effects in Cellular Models

The antiproliferative effects of 1H-pyrazole-3-carboxamide derivatives have been linked to the inhibition of key cellular signaling pathways. For instance, certain derivatives have been shown to potently inhibit Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). The inhibition of these kinases can block downstream signaling pathways, such as the STAT5/AKT/ERK pathway, which are crucial for cell proliferation. Furthermore, the inhibition of CDK2/4 can lead to a decrease in the phosphorylation of the retinoblastoma protein (Rb), a key regulator of the cell cycle. This disruption of the cell cycle progression is a primary mechanism behind the antiproliferative activity of these compounds in cancer cell lines. Studies on various human cancer cell lines have demonstrated that potent derivatives can exhibit significant anti-proliferative activities.

Apoptosis Induction Mechanisms in Cellular Systems

The induction of apoptosis, or programmed cell death, is a key mechanism for the anticancer activity of many therapeutic agents. For the 1H-pyrazole-3-carboxamide class of compounds, the induction of apoptosis has been observed in cancer cell lines. The process can be quantified using methods such as Annexin V/PI staining, which distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Treatment with potent derivatives from this class has been shown to significantly increase the percentage of apoptotic cells in a dose-dependent manner. This pro-apoptotic effect is often a direct consequence of the inhibition of survival signaling pathways regulated by kinases like FLT3 and CDKs.

Studies on Immunosuppression Mechanisms in Cellular Contexts

While direct studies on the immunosuppressive mechanisms of 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide are not available, research on other pyrazole (B372694) derivatives has indicated potential immunomodulatory effects. For example, certain (E)-1,3-diphenyl-1H-pyrazole derivatives have been shown to exhibit immunosuppressive activity by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) in stimulated lymph node cells. The mechanism for this effect was linked to the inhibition of the PI3Kγ enzyme. This suggests that some pyrazole scaffolds have the potential to modulate immune responses, although the specific activity of this compound in this context remains to be elucidated.

Investigation of Biological Activities in Pre-clinical In Vitro and In Vivo Models (excluding clinical trials)

In Vitro Anti-leishmanial Activity Studies

The pyrazole scaffold is a recurring motif in compounds investigated for their anti-parasitic properties, including activity against Leishmania species. Various pyrazole derivatives have been evaluated for their in vitro anti-leishmanial activity against the promastigote form of the parasite. These studies have shown that the substitution pattern on the pyrazole ring significantly influences the activity. While specific data for this compound is not present in the reviewed literature, the general findings for the pyrazole class suggest that this compound could be a candidate for such investigations. The anti-leishmanial activity of pyrazole derivatives is often compared to standard drugs like Glucantime, with some novel compounds showing promising inhibitory concentrations.

Assessment of Anti-inflammatory Mechanisms in Preclinical Models

The pyrazole moiety is a core structure in various compounds recognized for their pharmacological activities, including anti-inflammatory effects. nih.gov While direct mechanistic studies on this compound are not extensively detailed, research on structurally related pyrazole derivatives provides insight into potential mechanisms of action in preclinical settings.

One approach observed in novel pyrazole derivatives involves multi-target inhibition. For instance, a series of 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives were designed as anti-inflammatory agents by targeting multiple pathways simultaneously. nih.gov These compounds demonstrated inhibitory activity against cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and specific carbonic anhydrase (CA) isoforms, which are all implicated in inflammatory processes. nih.gov

Another investigated mechanism for pyrazole-containing scaffolds is the modulation of mitogen-activated protein kinases (MAPKs). A library of pyrazolo[1,5-a]quinazoline compounds was screened for its ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com The most potent compounds were predicted to be ligands for MAPKs, including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3). mdpi.com Molecular modeling and subsequent binding assays confirmed that these compounds exhibited micromolar binding affinities for JNK1, JNK2, and JNK3, suggesting that their anti-inflammatory effects are mediated through the inhibition of these key signaling kinases. mdpi.com

Anti-hyperglycemic Mechanisms in Experimental Models

The therapeutic potential of pyrazole derivatives in managing hyperglycemia has been explored through various experimental models, revealing multiple mechanisms of action. A novel series of 3-benzyl-N-phenyl-1H-pyrazole-5-carboxamides, which are structurally related to the subject compound, were identified as bifunctional anti-diabetic agents. nih.gov

These compounds were found to act through two distinct and complementary mechanisms. First, they stimulate glucose-stimulated insulin (B600854) secretion (GSIS) in pancreatic β-cells. nih.gov Protein expression analysis indicated that this effect is mediated via the activation of the pancreatic and duodenal homeobox 1 (PDX-1), a critical transcription factor in β-cell function and insulin gene expression. nih.gov Second, these pyrazole-5-carboxamides effectively augmented glucose uptake in C2C12 myotube cells. nih.gov This action was linked to the suppression of Mitsugumin 53 (MG53), which functions as an E3 ligase that promotes the ubiquitination and degradation of the insulin receptor substrate 1 (IRS-1). nih.gov By inhibiting MG53, the compounds preserve IRS-1, thereby enhancing insulin signaling and glucose uptake in muscle cells. nih.gov

Other studies on different pyrazole derivatives have pointed to the inhibition of carbohydrate-hydrolyzing enzymes as another anti-hyperglycemic mechanism. A pyrazolobenzothiazine derivative, for example, was shown to be a competitive inhibitor of both α-glucosidase and α-amylase. nih.gov By blocking these enzymes, such compounds can delay the digestion and absorption of carbohydrates from the intestine, thus mitigating postprandial blood glucose spikes. nih.gov

Anti-tubercular Activity in In Vitro Models

The pyrazole carboxamide scaffold has been a subject of interest in the search for new anti-tubercular agents. japsonline.com In vitro studies have demonstrated the potential of these compounds against Mycobacterium tuberculosis (Mtb).

In one study, a series of novel pyrazole-4-carboxamide derivatives were synthesized and evaluated for their activity against the Mtb H37Rv strain. japsonline.com The findings revealed that several of these compounds exhibited significant anti-tubercular effects, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range. japsonline.com The activity was influenced by the nature of substituent groups on the phenyl ring system attached to the carboxamide linkage. japsonline.com Specifically, compounds featuring strong electron-withdrawing groups, such as a nitro group (NO2), or certain electron-donating groups, demonstrated notable potency. japsonline.com

The table below summarizes the in vitro anti-tubercular activity of selected pyrazole-4-carboxamide derivatives against the isoniazid-sensitive Mtb H37Rv strain.

| Compound | Substituent | MIC (µg/ml) |

|---|---|---|

| 5e | 4-NO2 | 3.12 |

| 5g | 2,4-dichloro | 6.25 |

| 5m | 4-F | 6.25 |

| 5h | 2,6-dichloro | 12.5 |

Data sourced from a study on pyrazole-4-carboxamide derivatives against M. tuberculosis H37Rv (ATCC 27294) strain. japsonline.com

These results underscore the potential of the pyrazole-carboxamide scaffold as a foundation for developing new agents to combat tuberculosis. japsonline.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand how ligands like pyrazole-carboxamide derivatives interact with protein targets.

Molecular docking simulations for pyrazole-carboxamide derivatives have been performed against various protein targets, including kinases and enzymes, to predict their binding conformations and estimate the strength of the interaction.

Derivatives of 1H-pyrazole-3-carboxamide have been docked into the ATP-binding site of targets like Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-dependent kinase 2 (CDK2). mdpi.com These simulations show that the compounds typically bind in a manner similar to known inhibitors, occupying specific pockets within the active site. mdpi.com For instance, the pyrazole-3-carboxamide skeleton can form conserved hydrogen bonds with the hinge region of these kinases. mdpi.com In studies involving DNA as a target, these molecules have been shown to stretch along the DNA minor groove, establishing a groove-binding mode. jst.go.jp

The binding affinity is often quantified by a docking score or binding energy, which estimates the thermodynamic stability of the ligand-receptor complex. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity.

Table 1: Example Docking Scores of Pyrazole (B372694) Carboxamide Derivatives against Target Proteins Note: This data is representative of the compound class and not specific to 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide unless explicitly stated. Data is illustrative based on findings for related structures.

| Compound Class | Target Protein | Docking Score (kcal/mol) | Predicted Binding Mode |

| Pyrazole Carboxamide Derivative | MAO-B | -7.5 to -8.9 | Occupies active site, interacts with key residues |

| Pyrazole Carboxamide Derivative | AChE | -9.0 to -11.5 | Binds within the catalytic gorge |

| N,1,3-triphenyl-1H-pyrazole-4-carboxamide | Aurora-A Kinase | Not specified | Positions within the active site for inhibition nih.gov |

A crucial outcome of docking simulations is the identification of specific molecular interactions that stabilize the ligand in the binding site. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and van der Waals forces.

For pyrazole-carboxamides targeting carbonic anhydrase (hCA) isoenzymes, studies have shown that the sulfonamide group can interact directly with the Zn+2 ion in the active site, which is critical for inhibition. nih.gov Key amino acid residues such as Thr199, His94, His96, and His119 are also involved in forming hydrogen bonds and other interactions. nih.gov In the context of kinase inhibition, the pyrazole core often forms hydrogen bonds with the backbone of the kinase hinge region, while substituted groups on the pyrazole ring can engage in hydrophobic interactions with residues in other parts of the ATP-binding pocket. mdpi.com For example, interactions with apolar residues like Phe131, Val135, and Pro202 have been noted in the active site of hCA II. nih.gov

These identified interactions are vital for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties of compounds like this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has lower kinetic stability, and higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For pyrazole derivatives, DFT calculations have shown that the frontier orbitals are often delocalized across the pyrazole ring and its substituents. nih.govjcsp.org.pk This delocalization indicates the potential for intramolecular charge transfer, a process that can be crucial for the molecule's biological activity. nih.govjcsp.org.pk

Table 2: Representative Frontier Orbital Energies for Pyrazole Derivatives (Calculated via DFT) Note: Values are illustrative based on published data for similar pyrazole structures and are presented in electron volts (eV).

| Compound Structure | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |

| Pyrazole Derivative 1 | -5.44 | -1.21 | 4.23 | Indicates potential for charge transfer jcsp.org.pk |

| Pyrazole Derivative 2 | -5.56 | -1.24 | 4.32 | Suggests moderate reactivity jcsp.org.pk |

| Pyz-1 | -6.402 | -1.284 | 5.118 | High chemical reactivity nih.gov |

| Pyz-2 | -6.658 | -1.492 | 5.166 | Kinetically more stable than Pyz-1 nih.gov |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its electrostatic properties. cbijournal.com These maps are valuable for predicting how a molecule will interact with other charged species and for identifying sites susceptible to electrophilic and nucleophilic attack. thaiscience.info

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons, such as those around electronegative atoms like oxygen and nitrogen. cbijournal.comresearchgate.net These regions are attractive to electrophiles and are likely sites for hydrogen bond acceptance. cbijournal.com Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, often around hydrogen atoms bonded to electronegative atoms, and are susceptible to nucleophilic attack. cbijournal.comresearchgate.net For pyrazole derivatives, MEP maps reveal negative potential around the nitrogen atoms of the pyrazole ring and the oxygen of the carboxamide group, highlighting these as key sites for intermolecular interactions. cbijournal.com

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule in greater detail than simple population analyses. It provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs.

Conformational Analysis and Dynamics Simulations

It is anticipated that the benzyl (B1604629) group would exhibit considerable rotational freedom, allowing the phenyl ring to adopt various orientations. The carboxamide group's conformation is likely to be influenced by potential intramolecular hydrogen bonding between the amino group at the 4-position and the carboxamide oxygen. MD simulations would be instrumental in determining the stability and frequency of such interactions and in characterizing the solvent-accessible surface area, which is vital for molecular recognition.

Table 1: Predicted Conformational Features of this compound Based on Analogous Compounds

| Molecular Fragment | Predicted Flexibility | Potential Interactions |

| Benzyl Group | High rotational freedom around the C-N bond. | Can engage in hydrophobic and pi-stacking interactions with target proteins. |

| Carboxamide Group | Moderate flexibility; rotation around the C-C bond. | Potential for intramolecular hydrogen bonding with the 4-amino group. Acts as a hydrogen bond donor and acceptor. |

| Pyrazole Core | Rigid scaffold. | Provides a stable framework for the substituent groups. |

| 4-Amino Group | Acts as a hydrogen bond donor. | Can influence the conformation of the adjacent carboxamide group. |

Ligand-based Computational Approaches (e.g., Pharmacophore Modeling)

In the absence of a known biological target structure, ligand-based computational methods such as pharmacophore modeling are invaluable for identifying the key chemical features required for biological activity. A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific target.

Pharmacophore models for various pyrazole derivatives have been developed to understand their inhibitory activities against different enzymes. tandfonline.com These models typically highlight the importance of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For this compound, a hypothetical pharmacophore model can be constructed based on its structural features and insights from related compounds.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor from the amino group at the 4-position.

A hydrogen bond donor and acceptor from the carboxamide moiety.

A hydrophobic/aromatic feature represented by the benzyl group's phenyl ring.

The pyrazole ring itself can contribute to the spatial arrangement of these features and may participate in aromatic interactions.

Studies on pyrazole-3-carbohydrazone derivatives have successfully utilized pharmacophore modeling to elucidate structural attributes essential for their efficacy. juniperpublishers.com These models often reveal the critical distances and angles between different pharmacophoric points, providing a blueprint for the design of new, potentially more potent analogs.

Table 2: Potential Pharmacophoric Features of this compound

| Pharmacophoric Feature | Corresponding Molecular Group | Potential Role in Molecular Recognition |

| Hydrogen Bond Donor | 4-Amino group (-NH2) | Formation of hydrogen bonds with the biological target. |

| Hydrogen Bond Donor/Acceptor | Carboxamide group (-CONH2) | Crucial for anchoring the molecule in a binding pocket through hydrogen bonds. |

| Hydrophobic/Aromatic | Benzyl group (phenyl ring) | Engagement in van der Waals and pi-stacking interactions. |

| Aromatic Ring | Pyrazole ring | Can participate in aromatic interactions and provides a rigid scaffold. |

By integrating these computational approaches, a comprehensive understanding of the structural and dynamic properties of this compound can be achieved. This knowledge is instrumental in guiding further experimental studies and in the rational design of novel derivatives with tailored biological activities.

4 Amino 1h Pyrazole 3 Carboxamides As Versatile Synthetic Intermediates and Scaffolds

Utility in the Construction of Fused Heterocyclic Systems

The strategic placement of an amino group and a carboxamide group adjacent to each other on the pyrazole (B372694) ring makes 4-amino-1-benzyl-1H-pyrazole-3-carboxamide an ideal precursor for synthesizing fused heterocyclic compounds. This arrangement allows for the facile construction of an additional ring, leading to diverse molecular architectures. chim.it

The pyrazolo[3,4-d]pyrimidine nucleus is a core component of numerous compounds with significant biological activity, including kinase inhibitors used in anticancer therapies. nih.govrsc.org The synthesis of this bicyclic system from 4-aminopyrazole-3-carboxamide precursors is a well-established and efficient strategy. The ortho-disposed amino and carboxamide groups can react with various single-carbon electrophiles to form the pyrimidine (B1678525) ring.

Common synthetic methodologies include:

Reaction with Formamide (B127407): Heating the aminopyrazole carboxamide with formamide or triethyl orthoformate serves as a straightforward method to introduce the necessary carbon atom and effect cyclization, yielding the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. ekb.egnih.gov

Cyclization with Nitriles: In a one-step process, 4-aminopyrazole-3-carboxamides or their corresponding esters can undergo cyclocondensation with various aromatic or aliphatic nitriles, often under acidic, basic, or microwave-assisted conditions, to produce 6-substituted-pyrazolo[3,4-d]pyrimidin-4-ones. researchgate.netnih.gov

Urea (B33335) Fusion: The fusion of 4-aminopyrazole-3-carboxamides with urea is a common method for preparing pyrazolo[3,4-d]pyrimidine-4,6-diones. researchgate.net These diones can be subsequently converted to the corresponding 4,6-dichloro derivatives, which are versatile intermediates for further functionalization via nucleophilic substitution reactions. researchgate.net

The benzyl (B1604629) group at the N1 position of the pyrazole ring is generally stable under these reaction conditions and plays a crucial role in modulating the solubility and biological activity of the final fused-ring product.

Table 1: Examples of Reagents for Pyrazolo[3,4-d]pyrimidine Synthesis

| Reagent Class | Specific Reagent | Resulting Substructure | Reference |

| C1 Electrophiles | Formamide | 4-Aminopyrazolo[3,4-d]pyrimidine | ekb.eg |

| C1 Electrophiles | Triethyl Orthoformate | 4-Oxo-pyrazolo[3,4-d]pyrimidine | ekb.eg |

| Nitriles | Acetonitrile | 6-Methyl-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| Nitriles | Benzonitrile | 6-Phenyl-pyrazolo[3,4-d]pyrimidin-4-one | nih.gov |

| Other | Urea | Pyrazolo[3,4-d]pyrimidine-4,6-dione | researchgate.net |

| Other | Carbon Disulfide | 6-Thioxo-pyrazolo[3,4-d]pyrimidin-4-one | ekb.eg |

Beyond the ubiquitous pyrazolo[3,4-d]pyrimidines, the 4-aminopyrazole-3-carboxamide scaffold is a precursor to other important fused heterocycles. The reactivity of the enamine-like C5 position and the exocyclic amino group allows for annulation reactions with 1,3-bielectrophilic reagents. chim.it

For example, the reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazolo[3,4-b]pyridines . In this reaction, the more nucleophilic C5 carbon of the pyrazole ring typically initiates a Michael addition to an α,β-unsaturated carbonyl compound, followed by cyclization and dehydration involving the C4-amino group to form the pyridine (B92270) ring. chim.itchim.it The specific reaction conditions and the nature of the substituents can influence the regioselectivity of the cyclization. These Friedländer-type condensation reactions provide a powerful tool for accessing this class of fused systems, which also exhibit a range of biological activities. chim.it

Role in the Development of Complex Bioactive Molecules

The 4-amino-1H-pyrazole-3-carboxamide scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. mdpi.comnih.gov Many kinase inhibitors utilize this core to mimic the adenine (B156593) ring of ATP, forming key hydrogen bonding interactions with the hinge region of the kinase active site. psu.edu The N1-benzyl group can occupy hydrophobic pockets within the binding site, enhancing potency and selectivity. The C3-carboxamide and C4-amino groups serve as anchor points for attaching other pharmacophoric elements that can target specific regions of the enzyme.

A prominent example is the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs), which are crucial targets in acute myeloid leukemia (AML) and other cancers. mdpi.comresearchgate.net In the synthesis of these inhibitors, a 4-nitro-1H-pyrazole-3-carboxylic acid is often used as a starting material. This is first coupled with a desired amine to form the carboxamide, followed by the reduction of the nitro group to the key 4-amino intermediate. This intermediate is then further elaborated, for instance, by substitution with a heterocyclic moiety at the 4-amino position, to yield the final potent inhibitor. mdpi.comresearchgate.net

Table 2: Bioactive Molecules Derived from 4-Amino-1H-pyrazole-3-carboxamide Scaffolds

| Compound Class | Target Enzyme(s) | Therapeutic Area | Key Structural Feature | Reference |

| Pyrazole-carboxamides | FLT3, CDK2, CDK4 | Acute Myeloid Leukemia | 4-(Heterocyclic amino) substitution | mdpi.comresearchgate.net |

| Pyrazole-benzamides | CDK2 | Cancer | 4-Benzoylamino substitution | nih.gov |

| Pyrazol-4-yl Ureas | Aurora Kinases, JAK2 | Cancer | Fused benzimidazole (B57391) ring system | psu.edu |

| Pyrazole-carboxamides | Carbonic Anhydrase | Glaucoma, Epilepsy | Sulfonamide moiety attached to carboxamide | nih.gov |

| Pyrazole-carboxamides | DNA Minor Groove | Cancer | DNA-binding side chains | nih.gov |

Chemo-enzymatic Approaches Utilizing Pyrazole Scaffolds

Chemo-enzymatic synthesis combines the efficiency and selectivity of enzymatic catalysis with the robustness of traditional organic chemistry. While this field offers significant potential for the synthesis of complex molecules, specific applications utilizing this compound as a substrate are not extensively documented in the literature.

In principle, enzymes could be employed for various transformations on precursors or derivatives of the title compound. For instance, lipases or proteases could be used for the regioselective acylation or deprotection of functional groups on the benzyl substituent or on side chains introduced during the synthesis of more complex derivatives. Furthermore, oxidoreductases could potentially be used for modifications if suitable prochiral centers were present. One report describes a multi-enzyme biotransformation system for producing carbazole (B46965) derivatives, demonstrating the power of enzymatic cascades in building complex heterocyclic structures, a strategy that could conceptually be adapted to other scaffolds in the future. mdpi.com However, the direct enzymatic modification of the aminopyrazole carboxamide core itself remains an area for future research.

Strategic Research Directions and Lead Optimization Methodologies

Rational Design Principles for Analogue Synthesis

A key principle in the rational design of pyrazole-3-carboxamide derivatives has been the step-by-step structural optimization to enhance inhibitory activity against specific targets. For instance, in the development of kinase inhibitors, modifications to the core structure are guided by the desire to improve interactions with the ATP-binding site of the target kinase. mdpi.com This often involves a systematic exploration of different substituents on the pyrazole (B372694) ring and the carboxamide moiety.

Research on related 1H-pyrazole-3-carboxamide derivatives has shown that the incorporation of a pyrimidine (B1678525) fused heterocycle at the 4-position of the pyrazole can be critical for potent inhibition of kinases like Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs). researchgate.net This knowledge provides a rational basis for synthesizing analogues of 4-amino-1-benzyl-1H-pyrazole-3-carboxamide where the amino group is functionalized with various heterocyclic systems to probe for enhanced activity.

Furthermore, molecular modeling plays a crucial role in elucidating the binding modes of these compounds, which in turn informs the design of new analogues. mdpi.com For example, if a compound is found to form key hydrogen bonds with the hinge region of a kinase, analogues can be designed to strengthen these interactions or to form additional favorable contacts within the binding pocket. mdpi.com

The table below illustrates a hypothetical rational design strategy for analogue synthesis based on a lead compound from the this compound series.

| Modification Site | Rationale | Example Modification | Desired Outcome |

|---|---|---|---|

| 4-Amino Group | Explore interactions with solvent-exposed regions and introduce diversity. | Acylation with various carboxylic acids or coupling with heterocyclic moieties. | Improved potency and selectivity. |

| 1-Benzyl Group | Probe the hydrophobic pocket of the target. | Substitution on the phenyl ring (e.g., with halogens, alkyl, or alkoxy groups). | Enhanced binding affinity and optimized pharmacokinetic properties. |

| 3-Carboxamide Group | Modulate hydrogen bonding interactions and physicochemical properties. | N-alkylation or replacement with bioisosteres. | Improved cell permeability and metabolic stability. |

Bioisosteric Replacement Strategies in Pyrazole Carboxamide Series

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics. drughunter.com This approach is particularly valuable for addressing issues such as metabolic instability, toxicity, or poor bioavailability while retaining or improving biological activity.

In the context of the pyrazole carboxamide series, the carboxamide group at the 3-position is a prime candidate for bioisosteric replacement. Research has demonstrated the successful replacement of the pyrazole C3-carboxamide moiety in related compounds with other five-membered heterocyclic rings. rsc.orgnih.govresearchgate.net For example, a 5-alkyl oxadiazole ring has been used as a bioisostere for the pyrazole C3-carboxamide, leading to a novel class of derivatives with promising biological activity. rsc.orgnih.govresearchgate.net

The rationale behind such a replacement is that the oxadiazole ring can mimic the hydrogen bonding and dipole moment of the carboxamide group, thus preserving key interactions with the biological target. drughunter.com At the same time, this modification can lead to improved metabolic stability by removing a potential site for enzymatic hydrolysis.

Another bioisosteric replacement strategy involves the use of a pyrazole ring itself as a bioisostere for an amide functional group. researchgate.net This approach could be explored in more complex analogues of this compound where an external amide linkage is present.

The following table summarizes potential bioisosteric replacements for the carboxamide moiety in the pyrazole carboxamide series.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement | Potential Advantages |

|---|---|---|---|

| 3-Carboxamide | 1,3,4-Oxadiazole | Mimics hydrogen bonding and electronic properties. | Increased metabolic stability, potential for novel intellectual property. |

| 3-Carboxamide | 1,2,4-Triazole | Can act as a metabolically stable tertiary amide bioisostere. drughunter.com | Enhanced pharmacokinetic profile and metabolic stability. drughunter.com |

| 3-Carboxamide | Tetrazole | Can serve as a bioisostere for a carboxylic acid, which is related to the amide. researchgate.net | Modulation of acidity and physicochemical properties. |

Optimization of Molecular Interactions for Enhanced Selectivity

Achieving selectivity for a specific biological target over closely related ones is a major challenge in drug discovery. For kinase inhibitors, for example, off-target effects are a common concern due to the high degree of similarity in the ATP-binding sites across the kinome. Optimization of molecular interactions is therefore crucial for developing selective inhibitors based on the this compound scaffold.

A detailed understanding of the binding mode of a lead compound is the first step towards optimizing selectivity. Molecular docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. mdpi.com For instance, the pyrazole-3-carboxamide skeleton can form conserved hydrogen bonds with the hinge region of kinases. mdpi.com

To enhance selectivity, medicinal chemists can introduce structural modifications that exploit subtle differences in the amino acid residues of the target's binding site compared to off-targets. For example, if the target has a larger hydrophobic pocket than a related off-target kinase, introducing a bulkier substituent on the 1-benzyl group could lead to a selective inhibitor.

In the design of selective CDK2 inhibitors from a 4-benzoylamino-1H-pyrazole-3-carboxamide series, molecular modeling illustrated that a selective compound had a similar binding mode to a known highly selective CDK2 inhibitor. nih.gov This similarity in binding mode was suggested to be the reason for its selectivity over the closely related CDK1. nih.gov This highlights the importance of understanding and mimicking the binding interactions of known selective inhibitors.

The following table outlines strategies for optimizing molecular interactions to enhance selectivity.

| Interaction Type | Strategy for Optimization | Example Modification | Goal |

|---|---|---|---|

| Hydrogen Bonding | Introduce or reposition hydrogen bond donors/acceptors to interact with specific residues. | Modification of the 4-amino or 3-carboxamide groups. | Increase affinity and selectivity for the target. |

| Hydrophobic Interactions | Modify hydrophobic groups to better fit the shape and size of the target's hydrophobic pocket. | Substitution on the 1-benzyl group. | Enhance binding affinity and exploit differences between target and off-target pockets. |

| Van der Waals Interactions | Optimize the overall shape and size of the molecule to maximize contact with the binding site. | Introduction of rigid linkers or conformational constraints. | Improve binding affinity and lock the molecule in an active conformation. |

Development of Tool Compounds for Biological Research

Tool compounds are potent and selective inhibitors of a specific biological target that are used to probe the biological function of that target in cellular and in vivo systems. The development of high-quality tool compounds from the this compound series is an important strategic direction that can facilitate target validation and the elucidation of disease mechanisms.

A good tool compound should possess several key attributes, including high potency against the intended target, selectivity over other related targets, and sufficient cell permeability to be active in cellular assays. It should also have well-characterized pharmacology and, ideally, a corresponding inactive analogue to serve as a negative control.

The optimization process for developing a tool compound follows many of the same principles as lead optimization for a therapeutic candidate, with a strong emphasis on achieving high selectivity. The goal is to create a molecule that can be used to confidently link a biological phenotype to the inhibition of a specific target.

While the available literature does not specifically describe the development of tool compounds from the this compound scaffold, the principles of their development are well-established. Starting from a potent but non-selective hit, medicinal chemists would systematically modify the structure to improve selectivity, often guided by structural biology and computational modeling.

The table below outlines the key characteristics of an ideal tool compound.

| Characteristic | Description | Importance in Biological Research |

|---|---|---|

| Potency | High affinity for the target of interest, typically with an IC50 or Ki value in the low nanomolar range. | Allows for the use of low concentrations in experiments, minimizing the risk of off-target effects. |

| Selectivity | Significantly higher potency for the intended target compared to other related targets (ideally >100-fold). | Provides confidence that the observed biological effects are due to the inhibition of the target of interest. |

| Cell Permeability | The ability to cross the cell membrane and reach the intracellular target. | Essential for use in cell-based assays to study the target's function in a biological context. |

| Known Mechanism of Action | A well-understood mode of interaction with the target. | Allows for the design of more precise experiments and interpretation of results. |

Parallel Synthesis and High-Throughput Chemistry in Lead Optimization

The lead optimization phase of drug discovery often requires the synthesis and evaluation of a large number of analogues to build a comprehensive structure-activity relationship (SAR). Parallel synthesis and high-throughput chemistry are essential tools that enable the rapid generation of compound libraries, thereby accelerating the optimization process.

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically on a small scale. This approach allows medicinal chemists to efficiently explore a wide range of structural modifications. For example, in the optimization of a pyrazole-containing series, parallel synthesis was used to explore the amide region of the molecules, leading to an improved understanding of the SAR and the identification of more potent compounds. nih.gov

High-throughput chemistry is a broader term that encompasses various technologies and methodologies aimed at increasing the speed of chemical synthesis and purification. These approaches are often used in conjunction with high-throughput screening (HTS), which allows for the rapid biological evaluation of the synthesized compounds. combichemistry.com

For the this compound series, a parallel synthesis approach could be employed to rapidly generate a library of analogues by varying the substituents on the 4-amino and 1-benzyl groups. For instance, a common starting material could be reacted with a diverse set of building blocks in a parallel fashion to produce a library of final compounds.

The integration of parallel synthesis and high-throughput screening creates a powerful cycle of design, synthesis, and testing that can significantly shorten the timeline of lead optimization.

The following table provides an example of how parallel synthesis could be applied to the this compound scaffold.

| Scaffold | Diversity Point 1 (R1) | Diversity Point 2 (R2) | Number of Analogues |

|---|---|---|---|

| 4-(R1-amino)-1-(R2-benzyl)-1H-pyrazole-3-carboxamide | 10 different acyl chlorides | 10 different substituted benzyl (B1604629) bromides | 100 |

Emerging Research Areas and Future Perspectives

Exploration of Novel Biological Targets

While historically known for their role as succinate (B1194679) dehydrogenase inhibitors (SDHIs) in fungicides, the research landscape for pyrazole (B372694) carboxamides is expanding to a diverse array of new biological targets. acs.org This exploration is driven by the need for new therapeutic agents for complex human diseases and for agrochemicals with novel modes of action to combat resistance.

Recent studies have identified several promising new targets:

Kinases: A series of 1H-pyrazole-3-carboxamide derivatives have been designed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases 2 and 4 (CDK2/4). mdpi.com One derivative, compound 8t, demonstrated exceptional potency against FLT3 and its mutants, as well as significant inhibitory activity against CDK2/4, highlighting its potential for development in acute myeloid leukemia (AML) therapeutics. mdpi.com

Mitochondrial Respiratory Chain Complexes: Beyond the well-established target of Complex II (SDH), new research has shown that pyrazole carboxamides can also target other components of the mitochondrial respiratory chain. One study identified a novel pyrazole carboxamide that targets both Complex II and Complex IV (cytochrome oxidase) in the fungus Rhizoctonia solani. nih.gov Another line of research has focused on Complex I, with the discovery of (S)-4a-14, a promising pesticide candidate that inhibits the respiratory chain complex in piercing-sucking insect pests. nih.govbohrium.com

DNA Interaction: Certain novel 1H-pyrazole-3-carboxamide derivatives have been found to interact with DNA. jst.go.jp One compound, in particular, showed a high DNA-binding affinity and the ability to cleave supercoiled plasmid DNA, suggesting that DNA could be a potential therapeutic target for this class of compounds in cancer treatment. jst.go.jp

Carbonic Anhydrases (CAs): Pyrazole-carboxamides bearing a sulfonamide moiety have been investigated as potent inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are involved in various physiological and pathological processes. nih.gov

Dual-Action Antifungal Mechanisms: Some pyrazole-4-carboxamides have exhibited a dual mode of action against phytopathogenic fungi like Gibberella zeae. acs.org These compounds not only inhibit SDH but also disrupt the integrity of the mycelium's plasma membrane, offering a two-pronged attack that could be more robust against the development of resistance. acs.org

This diversification of biological targets underscores the chemical versatility of the pyrazole carboxamide scaffold and opens up new avenues for its application in medicine and agriculture. nih.govnih.gov

Advanced Synthetic Methodologies for Diversification

The growing interest in the diverse biological activities of pyrazole carboxamides has spurred the development of advanced and efficient synthetic methodologies. The goal is to create extensive libraries of diversified pyrazole derivatives for screening and structure-activity relationship (SAR) studies. mdpi.comchim.it

Key approaches in modern pyrazole synthesis include:

Cyclocondensation Reactions: This remains a primary method for constructing the pyrazole ring. nih.gov It typically involves the reaction of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine (B178648) derivative. mdpi.commdpi.com Modern variations focus on using novel catalysts, such as nano-ZnO, for more environmentally friendly and efficient processes, and employing one-pot procedures to streamline the synthesis of 1,3,5-substituted pyrazoles. mdpi.com

Multi-component Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a product that contains portions of all the initial components, are highly valued for their efficiency and ability to generate molecular complexity quickly. nih.gov Recent strategies have employed MCRs for the regioselective synthesis of highly substituted pyrazoles. nih.gov

Synthesis from Heterocyclic Systems: Pyranones have emerged as versatile precursors for the synthesis of pyrazoles. mdpi.com The reaction of various pyranone derivatives with hydrazine provides access to a range of substituted pyrazoles. mdpi.com

Structural Modification and Functionalization: A significant focus is on the modification of the core pyrazole structure to enhance activity and explore new biological targets. For instance, researchers have successfully synthesized novel derivatives by converting a pyrazole carboxylic acid to an acid chloride, which is then reacted with various sulfonamides to produce pyrazole-carboxamides with potent carbonic anhydrase inhibitory activity. nih.gov Another approach involves designing and synthesizing derivatives where the carboxamide group is modified into acyl thioureas to find fungicides with novel structures. researchgate.net

These advanced methodologies are crucial for generating the chemical diversity needed to fuel the discovery of next-generation pyrazole carboxamide-based drugs and agrochemicals. chim.it

| Synthetic Strategy | Description | Key Advantages | Reference |

| Cyclocondensation | Reaction of a 1,3-difunctional system (e.g., 1,3-diketone) with a hydrazine derivative. | Fundamental and widely applicable method for pyrazole ring formation. | nih.govmdpi.com |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor without isolating intermediates. | Increased efficiency, reduced waste, and simplified procedures. | mdpi.com |

| Multi-component Reactions | Three or more reactants combine in a single step to form a complex product. | High atom economy, operational simplicity, and rapid generation of diversity. | nih.govnih.gov |

| Heterocycle Conversion | Using existing heterocyclic rings, like pyranones, as synthons for the pyrazole core. | Access to unique substitution patterns not easily achievable by other methods. | mdpi.com |

| Post-synthesis Functionalization | Modifying a pre-formed pyrazole carboxamide core to introduce new functional groups. | Allows for targeted diversification and fine-tuning of biological activity. | nih.govresearchgate.net |

Multi-Targeting Approaches with Pyrazole Carboxamides

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases. dovepress.com Consequently, the development of multi-target drugs, which can modulate several biological targets simultaneously, has gained significant traction. dovepress.com The versatile pyrazole carboxamide scaffold is well-suited for this approach, known as polypharmacology. dovepress.comresearchgate.net

Researchers are designing hybrid molecules that combine the pyrazole carboxamide core with other pharmacophores to achieve a desired multi-target profile. This strategy aims to enhance therapeutic efficacy and potentially overcome drug resistance. dovepress.com

Examples of multi-target strategies involving pyrazole derivatives include:

Dual Enzyme Inhibition for Neurodegenerative Diseases: Pyrazole carboxamide derivatives have been designed as dual inhibitors of monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two key enzymes implicated in the pathology of Alzheimer's disease. researchgate.net

Combined Anti-inflammatory Action: By incorporating a sulfonamide moiety, pyrazolone (B3327878) derivatives have been developed to simultaneously target cholinesterases (ChEs) and human carbonic anhydrase (hCA) isoenzymes, which are involved in inflammation and other disorders. nih.gov

Antifungal Dual-Action: As mentioned previously, some pyrazole-4-carboxamides act as dual-action fungicides by inhibiting succinate dehydrogenase (SDH) and disrupting the fungal cell membrane. acs.org This multi-pronged attack can be more effective and less prone to resistance.

Anticancer Multi-Kinase Inhibition: The development of pyrazole carboxamides that can inhibit multiple kinases, such as FLT3 and CDKs, represents a promising multi-targeting approach for cancer therapy. mdpi.com

The design of single molecules that act on multiple targets is a sophisticated strategy that can lead to more effective treatments for complex diseases like cancer, inflammation, and neurodegenerative disorders. dovepress.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Pyrazole Compound Discovery

The discovery and development of new drugs and agrochemicals is a time-consuming and expensive process. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by accelerating various stages of the discovery pipeline. premierscience.commdpi.com For pyrazole carboxamide research, these computational tools offer powerful capabilities.

Predictive Modeling: AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to build predictive models. mdpi.com These models can forecast the efficacy, toxicity, and pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) of novel pyrazole carboxamide candidates before they are even synthesized. premierscience.comnih.gov This allows researchers to prioritize compounds with the highest probability of success, saving time and resources. mdpi.com

High-Throughput Virtual Screening: AI can dramatically enhance virtual screening, where large compound libraries are computationally screened against a biological target. nih.gov By accurately predicting molecular interactions and binding affinities, AI can quickly identify the most promising pyrazole carboxamide structures from millions of possibilities. premierscience.com

De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired properties. premierscience.com These algorithms can be trained on existing pyrazole carboxamide data to generate novel candidates that are optimized for specific targets and have favorable drug-like properties.

Synthesis Planning: AI is also being used to streamline the chemical synthesis process. Recently, an algorithmic framework named SPARROW (Synthesis Planning and Rewards-based Route Optimization Workflow) was developed to help scientists make cost-aware choices by identifying optimal molecular candidates while minimizing synthetic cost. mit.edu Such tools can predict viable and efficient synthetic routes for complex pyrazole derivatives, a critical step in their practical development. mit.edu

By integrating AI and ML, researchers can navigate the vast chemical space of pyrazole carboxamides more efficiently, leading to faster identification and optimization of lead compounds for a wide range of applications. nih.gov

Addressing Remaining Challenges in Pyrazole Carboxamide Research

Despite significant progress, several challenges remain in the field of pyrazole carboxamide research. Overcoming these hurdles is crucial for translating promising laboratory findings into real-world applications.

Combating Drug and Pesticide Resistance: A primary challenge is the emergence of resistance in both clinical pathogens and agricultural pests. researchgate.net Fungi can develop resistance to SDHI fungicides, necessitating the continuous development of new compounds with novel modes of action or multi-target capabilities to stay ahead. researchgate.net

Improving Selectivity and Reducing Off-Target Effects: While the expansion to new biological targets is promising, ensuring high selectivity for the intended target over other related proteins is critical to minimize side effects. jst.go.jp Off-target effects can lead to undesired toxicity, a common reason for failure in later stages of drug development.

Optimizing Pharmacokinetic Properties: A biologically potent compound is not useful if it cannot reach its target in the body or in the plant. Many promising pyrazole carboxamides may fail due to poor ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mui.ac.ir Future research must focus on designing molecules with optimal solubility, bioavailability, and metabolic stability from the early stages of discovery.

Navigating Complex Structure-Activity Relationships (SAR): The relationship between the chemical structure of a pyrazole carboxamide and its biological activity can be complex and non-intuitive. nih.gov A small structural modification can lead to a dramatic change in activity or selectivity. nih.gov Thorough SAR studies, aided by computational modeling, are essential to rationally design more effective compounds. researchgate.net

Sustainable and Scalable Synthesis: Developing synthetic routes that are not only efficient in the lab but also environmentally friendly, cost-effective, and scalable for industrial production is a significant challenge. The principles of green chemistry need to be increasingly integrated into the synthesis of pyrazole carboxamides.

Addressing these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, molecular biology, computational science, and toxicology to fully realize the potential of the pyrazole carboxamide scaffold.

Q & A

Q. What are the established synthetic routes for 4-Amino-1-benzyl-1H-pyrazole-3-carboxamide, and how can purity be confirmed experimentally?

Methodological Answer: The synthesis typically involves multi-step processes starting with condensation reactions of substituted pyrazole precursors. For example, analogous compounds are synthesized via:

Core Template Formation : Condensation of phenylpentanol derivatives with dichlorophenyl groups to form the pyrazole backbone .

Functionalization : Introducing the benzyl group at the N1 position and the carboxamide at C3 via nucleophilic substitution or coupling reactions .

Purification : Column chromatography or recrystallization to isolate intermediates.

Q. Purity Confirmation :

Q. How can computational methods predict the electronic and structural properties of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Used to calculate molecular orbitals, electrostatic potential surfaces, and dipole moments, which inform reactivity and solubility .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to predict binding affinities .

- QSAR Models : Relate substituent effects (e.g., benzyl group position) to biological activity .

Key software includes Gaussian, GROMACS, or Schrödinger Suite. Validate predictions with experimental spectral data (FTIR, NMR) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact the compound’s bioactivity in structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Screening : Replace the benzyl group with electron-withdrawing (e.g., chloro) or electron-donating (e.g., methoxy) groups to assess effects on target binding .

- In Vitro Assays : Test modified analogs against disease-relevant targets (e.g., kinases) using fluorescence polarization or SPR-based binding assays .